5,7-dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine
Description
Properties
IUPAC Name |
5,7-dichloro-2-cyclopropylpyrazolo[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4/c9-7-6-5(11-8(10)12-7)3-14(13-6)4-1-2-4/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOPBSQPTHVAKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C3C(=N2)C(=NC(=N3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301204470 | |
| Record name | 5,7-Dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301204470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630906-84-1 | |
| Record name | 5,7-Dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630906-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301204470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,7-dichloro-2-aminopyrimidine with cyclopropyl isocyanide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 5 and 7 are highly reactive toward nucleophiles, enabling selective functionalization:
Amination
Reaction with primary or secondary amines replaces chlorine with amine groups. For example:
-
Conditions : DMF, 80°C, 12–24 hrs, excess amine (e.g., morpholine, piperidine)
-
Outcome : Substitution occurs preferentially at position 7 due to steric and electronic factors .
Thiolation
Thiols replace chlorine atoms under mild basic conditions:
-
Conditions : K₂CO₃, DMSO, room temperature, 6–8 hrs
-
Outcome : 5-chloro-7-thioether derivatives form with >80% yield .
Cyclopropane Ring Reactivity
The 2-cyclopropyl group participates in ring-opening and strain-driven reactions:
Acid-Mediated Ring Opening
-
Conditions : HCl (conc.), ethanol, reflux, 4–6 hrs
-
Outcome : Cyclopropane ring opens to form a propenyl substituent, yielding 5,7-dichloro-2-(1-propenyl)-pyrazolo[4,3-d]pyrimidine .
[2+1] Cycloadditions
The cyclopropane undergoes strain-release reactions with carbenes:
-
Conditions : Rhodium catalysis, diazo compounds (e.g., ethyl diazoacetate), CH₂Cl₂, 25°C
-
Outcome : Spirocyclic products form via carbene insertion into the cyclopropane ring .
Palladium-Catalyzed Cross-Couplings
The chloro groups enable coupling reactions for introducing aryl/heteroaryl moieties:
Suzuki-Miyaura Coupling
-
Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 12 hrs
-
Scope : Boronic acids (e.g., phenyl, pyridyl) couple at position 5 or 7 .
Buchwald-Hartwig Amination
-
Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C
-
Outcome : Bulky amines (e.g., adamantylamine) install amino groups at chloro positions .
Oxidation of Cyclopropane
-
Conditions : Ozone, CH₂Cl₂, −78°C → 25°C
-
Outcome : Cyclopropane oxidizes to a diketone, forming 5,7-dichloro-2-(1,2-diketopropyl)-pyrazolo[4,3-d]pyrimidine .
Selective Chlorine Reduction
-
Conditions : H₂ (1 atm), Pd/C, EtOH, 25°C
-
Outcome : 5-chloro group reduces to hydrogen, yielding 7-chloro-2-cyclopropyl-pyrazolo[4,3-d]pyrimidine .
Vilsmeier-Haack Formylation
-
Conditions : POCl₃, DMF, 0°C → 60°C
-
Outcome : Formyl group introduced at position 3 of the pyrazole ring .
Nitration
-
Conditions : HNO₃/H₂SO₄, 0°C, 2 hrs
-
Outcome : Nitration occurs at position 3 with 90% regioselectivity .
Stability and Degradation
Scientific Research Applications
Anticancer Research
5,7-Dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar pyrazolo[4,3-d]pyrimidine structures exhibit inhibitory effects on various cancer cell lines. The compound's ability to interfere with specific signaling pathways involved in cell proliferation and survival makes it a candidate for further research in oncology.
Protein Degradation
This compound serves as a building block in the development of protein degraders. Protein degradation is a promising therapeutic strategy for targeting and eliminating disease-causing proteins. Researchers are exploring the use of this compound in designing novel bifunctional molecules that can selectively degrade target proteins associated with diseases such as cancer and neurodegeneration.
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its structural analogs have been studied for their ability to inhibit kinases and phosphodiesterases, which are critical in various signaling cascades. This inhibition can lead to therapeutic effects in conditions like inflammation and metabolic disorders.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of pyrazolo[4,3-d]pyrimidines exhibited cytotoxic effects against breast cancer cell lines. The study highlighted the mechanism by which these compounds induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 12 | MCF-7 |
| Similar Analog | 8 | MCF-7 |
Case Study 2: Protein Degradation
In a recent investigation into targeted protein degradation using PROTAC technology (proteolysis targeting chimeras), researchers utilized this compound as a ligand to recruit E3 ligases for the degradation of oncogenic proteins. The study reported significant reductions in protein levels and subsequent tumor growth inhibition in xenograft models.
Mechanism of Action
The mechanism of action of 5,7-dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Effects: Cyclopropyl vs. Methyl
The substitution at the N-2 position significantly impacts physicochemical and biological properties. For example:
Key Observations :
- However, experimental log P data for the cyclopropyl derivative is unavailable.
- Electrophilicity : N-2-substituted derivatives (e.g., cyclopropyl) exhibit higher electrophilicity than N-1-substituted analogs, favoring nucleophilic reactions .
- HOMO-LUMO Gap : Both compounds share similar HOMO-LUMO gaps (~1.437 kcal/mol), indicating comparable kinetic stability and reactivity under physiological conditions .
Comparison with Other Fused Pyrimidine Derivatives
The pyrazolo[4,3-d]pyrimidine core differs from other fused pyrimidines (e.g., pyrrolo[2,3-d]pyrimidine, thieno[2,3-d]pyrimidine) in electronic structure and biological interactions:



Key Observations :
- Solubility: Thieno derivatives may exhibit better aqueous solubility due to sulfur’s polarizability, whereas pyrazolo derivatives are more lipophilic.
Key Observations :
Biological Activity
5,7-Dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine (CAS: 1630906-84-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential neuroprotective roles.
- Molecular Formula : C8H6Cl2N4
- Molecular Weight : 229.07 g/mol
- IUPAC Name : this compound
- Purity : 97% .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. Notably, the compound has shown promising results against different cancer cell lines.
Case Studies
- Cell Line Testing :
- Mechanism of Action :
Table of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5,7-Dichloro... | MCF-7 | 15.3 | Folate metabolism inhibition |
| Similar Compound | MDA-MB453 | 29.1 | Nucleotide synthesis interference |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies indicate that similar compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Findings
- Bacterial Testing :
Table of Antimicrobial Activity
| Compound | Bacteria | Concentration (µg/mL) | Result |
|---|---|---|---|
| 5,7-Dichloro... | S. aureus | 800 | No growth |
| Similar Compound | E. coli | 800 | No growth |
Neuroprotective Effects
Emerging research has highlighted the potential neuroprotective effects of pyrazolo[4,3-d]pyrimidine derivatives.
Neuroprotection Studies
- Inhibition of Acetylcholinesterase (AChE) :
Table of Neuroprotective Activity
| Compound | AChE Inhibition (%) | Standard Comparison |
|---|---|---|
| 5,7-Dichloro... | 16.00 | Donepezil |
Q & A
Q. Basic
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., cyclopropyl CH₂ at δ 5.62 ppm in DMSO-d₆) .
- IR spectroscopy : Identify functional groups (e.g., C-Cl stretches at 600–800 cm⁻¹) .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 203.03 for analogous compounds) .
How to address discrepancies in elemental analysis data between theoretical and experimental values?
Advanced
Discrepancies (e.g., C/H/N content mismatches) may arise from:
- Incomplete purification : Repeat recrystallization or column chromatography .
- Hydrate formation : Dry samples under vacuum before analysis .
- Instrument calibration : Validate analytical equipment with standard compounds .
Example: For compound 10c, recrystallization from ethanol resolved mismatches in C/H/N content .
What are the storage and handling precautions for this compound?
Q. Basic
- Storage : 2–8°C under inert gas (N₂/Ar) to prevent degradation .
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential toxicity ().
- Waste disposal : Segregate and transfer to certified waste management facilities .
What strategies can modify the pyrazolo[4,3-d]pyrimidine scaffold for enhanced biological activity?
Q. Advanced
- Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at 5/7-positions to improve bioactivity .
- Heterocycle fusion : Attach thiazolo or pyrido moieties to enhance antimicrobial properties ().
- Stereochemical control : Use NOESY experiments to confirm spatial proximity of substituents (e.g., H-3 and CH₂ protons) .
How is the antimicrobial activity of such compounds typically evaluated?
Q. Basic
Q. Advanced
- Competing sites : The 2- and 5-positions are both reactive; directing groups (e.g., Cl) can bias substitution .
- Steric effects : Bulky substituents (e.g., cyclopropyl) may hinder reactivity at adjacent positions .
- Catalyst design : Use Pd-catalyzed cross-coupling for selective functionalization (e.g., Suzuki-Miyaura) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



